![molecular formula C14H16O2S B14517186 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 62499-84-7](/img/structure/B14517186.png)
1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a phenylsulfanyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several synthetic routes. One common method involves the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Chemical Reactions Analysis
1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds and Baeyer–Villiger oxidation reagents . Major products formed from these reactions include amides, esters, and acetates of bicyclo[2.1.0]pentane-2-carboxylic acid .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules. In medicine, its unique structure could be explored for drug development. In industry, it can be used in the synthesis of bio-active compounds .
Mechanism of Action
The mechanism of action of 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its phenylsulfanyl group. This group can influence the compound’s reactivity and binding affinity with various molecular pathways .
Comparison with Similar Compounds
Similar compounds to 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one include 4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one and other bicyclic structures like bicyclo[2.1.1]hexane . These compounds share similar structural features but differ in their functional groups, which can lead to different reactivity and applications .
Properties
CAS No. |
62499-84-7 |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
1,4,5-trimethyl-4-phenylsulfanyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H16O2S/c1-12-9-13(12,2)14(3,16-11(12)15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
JBDPGRFYQKLIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(OC2=O)(C)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
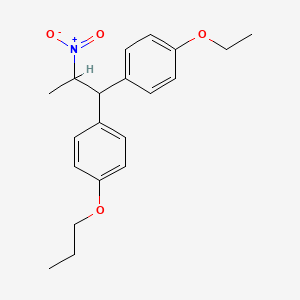

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
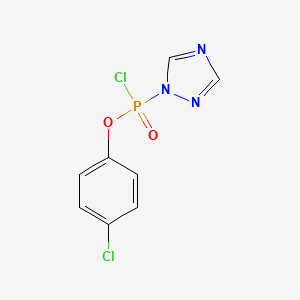
![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
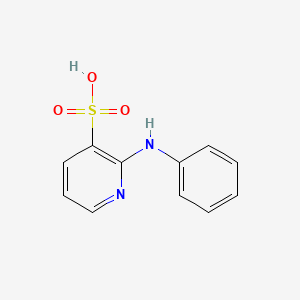
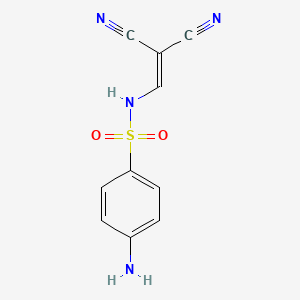
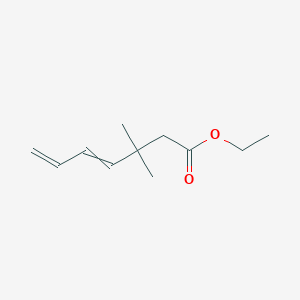
![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)

